molecular formula C24H20FN3O3S2 B2548621 3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 894243-16-4

3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2548621
CAS RN: 894243-16-4
M. Wt: 481.56
InChI Key: WYWNUBHJUKATHV-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The presence of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold suggests potential biological activity, which is supported by the literature on similar compounds. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antibacterial and antifungal activities , as well as for their antiparasitic effects . The fluorobenzyl moiety is a common pharmacophore in drug design, often used to modulate the physicochemical properties of a molecule .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been reported in the literature. For example, compounds with substituted benzyl groups on the thieno[2,3-d]pyrimidin-4(3H)-one core have been synthesized through reactions of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides . Additionally, benzo[b]thieno[2,3-d]pyrimidin derivatives have been obtained via cyclization of 2-acylamino-tetrahydrobenzo[b]thienyl carboxamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several interesting features, such as a thieno[3,2-d]pyrimidin-4(3H)-one core, a fluorobenzyl group, and a thioether linkage. The thieno[3,2-d]pyrimidin-4(3H)-one core is a heterocyclic system that has been explored for its solid-state fluorescence properties . The fluorobenzyl group is a common bioisostere for a phenyl ring and can influence the electronic properties of the molecule . The thioether linkage is a versatile functional group that can participate in various chemical reactions and can affect the conformational stability of the molecule.

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to participate in a range of chemical reactions. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones have been used as scaffolds for further functionalization, such as the introduction of benzimidazole rings to enhance antiparasitic activity . The presence of a fluorobenzyl group can facilitate electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom . The thioether linkage can undergo oxidation to form sulfoxides and sulfones, which can further modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic core and substituents. The fluorine atom on the benzyl group can increase the lipophilicity of the molecule, which may affect its membrane permeability and pharmacokinetics . The thieno[3,2-d]pyrimidin-4(3H)-one core may contribute to the compound's potential fluorescence properties, as observed in related compounds . The thioether linkage can impact the overall stability and reactivity of the molecule, potentially affecting its shelf life and metabolic profile.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on compounds with similar chemical structures often focuses on their pharmacodynamic and pharmacokinetic properties to develop a translational approach for dose selection in clinical trials. For example, the study by Garner et al. (2015) on CERC‐301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlights the importance of understanding these properties for developing new therapeutic agents. The research detailed the compound's binding affinity, efficacy, and safety pharmacology, which are crucial for advancing from preclinical studies to human trials (Garner et al., 2015).

Metabolism and Disposition Studies

Studies on the metabolism and disposition of compounds provide essential insights into their biotransformation and the identification of metabolites, which is vital for drug development. For instance, Renzulli et al. (2011) investigated the metabolism of SB-649868, an orexin receptor antagonist, highlighting the pathways through which the compound and its metabolites are eliminated from the body. Such studies are critical for understanding the pharmacological and toxicological profiles of new chemical entities (Renzulli et al., 2011).

Environmental and Food Safety

The detection and quantification of chemical compounds in environmental samples and foodstuffs are crucial for assessing human exposure and potential health risks. Liao et al. (2013) analyzed food samples for parabens, demonstrating widespread exposure to these chemicals. While the focus here is on parabens, the methodology and focus on safety assessments are relevant for a wide range of compounds, including potentially 3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one, to understand their presence in the environment and food chain (Liao et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-15-2-7-20-19(12-15)27(9-10-31-20)21(29)14-33-24-26-18-8-11-32-22(18)23(30)28(24)13-16-3-5-17(25)6-4-16/h2-8,11-12H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWNUBHJUKATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

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